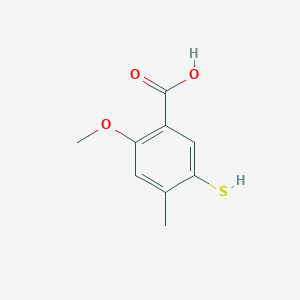

5-Mercapto-2-methoxy-4-methylbenzoic acid

Overview

Description

5-Mercapto-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol It is characterized by the presence of a mercapto group (-SH), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the thiolation of 2-methoxy-4-methylbenzoic acid using thiolating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure the selective introduction of the mercapto group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Mercapto-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to yield corresponding alcohols or thiols.

Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, thiols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Mercapto-2-methoxy-4-methylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Mercapto-2-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets . The pathways involved include modulation of enzyme activity and interference with protein-protein interactions .

Comparison with Similar Compounds

2-Mercapto-5-methoxybenzimidazole: Used in the preparation of COX-2 inhibitors.

4-Methoxy-2-methylbenzoic acid: A positional isomer with different chemical properties and applications.

Uniqueness: Its combination of a mercapto group with a methoxy and methyl group on a benzoic acid core is not commonly found in other compounds, making it a valuable molecule for targeted research and industrial applications .

Biological Activity

5-Mercapto-2-methoxy-4-methylbenzoic acid (MMBA) is an organic compound with notable biological activities attributed to its unique chemical structure, which includes a mercapto group, a methoxy group, and a methyl group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀O₃S

- Molecular Weight : 198.24 g/mol

- Functional Groups :

- Mercapto group (-SH)

- Methoxy group (-OCH₃)

- Methyl group (-CH₃)

The presence of these functional groups enhances the compound's reactivity and solubility, making it a versatile candidate for various biological applications.

Biological Activities

Research indicates that MMBA exhibits several significant biological activities:

- Antioxidant Properties : The mercapto group is known for its ability to scavenge free radicals, thereby contributing to the compound's antioxidant capacity. This property is crucial for protecting cells from oxidative stress and related pathologies.

- Anti-inflammatory Effects : Studies have shown that MMBA can inhibit inflammatory responses by modulating pathways associated with oxidative stress. This has implications for developing anti-inflammatory drugs, particularly in conditions where inflammation plays a central role.

- Enzyme Inhibition : The mercapto group allows MMBA to form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This mechanism suggests its use as an enzyme inhibitor in various metabolic pathways.

Case Studies and Experimental Data

-

In Vitro Studies :

- Inhibition of Protein Denaturation: MMBA was tested for its ability to inhibit protein denaturation using bovine serum albumin as a model. Results indicated significant inhibition compared to control groups .

- Membrane Stabilization: The compound demonstrated membrane-stabilizing activity on human red blood cells, suggesting potential protective effects against hemolysis during inflammatory responses .

- Molecular Docking Studies :

-

Comparative Analysis :

A comparative analysis of MMBA with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-4-methylbenzoic Acid | Lacks mercapto group | Primarily used as an intermediate |

| 3-Mercapto-4-methylbenzoic Acid | Different position of mercapto group | Exhibits different biological activities |

| 4-Mercaptobenzoic Acid | Contains only one methyl group | Stronger thiol reactivity |

MMBA stands out due to the combination of methoxy and mercapto groups, enhancing both solubility and reactivity compared to similar compounds.

The mechanism by which MMBA exerts its biological effects involves several pathways:

- Redox Signaling Modulation : By scavenging free radicals, MMBA influences redox signaling pathways that are critical in cellular responses to stress and inflammation.

- Covalent Bond Formation : The ability of the mercapto group to form covalent bonds with target proteins allows for selective inhibition of specific enzymes involved in metabolic processes, potentially leading to therapeutic benefits in various diseases.

Properties

IUPAC Name |

2-methoxy-4-methyl-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-5-3-7(12-2)6(9(10)11)4-8(5)13/h3-4,13H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKVDVNVKYMYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.